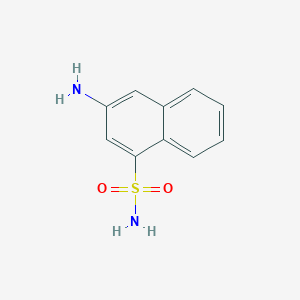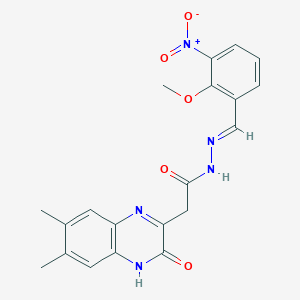
2-(6,7-dimethyl-3-oxo-3,4-dihydro-2-quinoxalinyl)-N'-(2-methoxy-3-nitrobenzylidene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxaline derivatives are a class of heterocyclic compounds that have drawn attention due to their wide range of biological activities and applications in medicinal chemistry. These compounds are characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazine ring. The specific compound mentioned, although not directly studied, falls within this category and is likely to share some of the chemical and physical characteristics associated with quinoxaline derivatives.
Synthesis Analysis
The synthesis of quinoxaline derivatives often involves condensation reactions between 1,2-diketones and 1,2-diamines or by cyclization of o-phenylenediamines with α-diketones. For example, the synthesis of related compounds like (E)-N'-(5-chloro-2-hydroxybenzylidene)-2-(quinolin-8-yloxy) acetohydrazide monohydrate Schiff-base was achieved through the condensation reaction of 5-chloro-2-hydroxybenzaldehyde with 2-(quinolin-8-yloxy)acetohydrazide in methanol solution (Li Jia-ming, 2009).
Molecular Structure Analysis
X-ray crystallography is a common method for analyzing the molecular structure of quinoxaline derivatives. For instance, the structural characterization of (E)-N'-(4-nitrobenzylidene)-2-(quinolin-8-yloxy) acetohydrazide monohydrate (NBQA) was carried out using single-crystal X-ray diffraction, revealing details about its molecular geometry and intermolecular interactions (Oumeria Kourat et al., 2020).
Chemical Reactions and Properties
Quinoxaline derivatives can undergo various chemical reactions, including cyclization, substitution, and redox reactions. For example, 1-R-4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids 2-nitrobenzylidenehydrazides are known to be reduced to the corresponding quinoline-3-carboxamides by zinc in glacial acetic acid (I. Ukrainets, L. Sidorenko, O. Golovchenko, 2007).
Physical Properties Analysis
The physical properties of quinoxaline derivatives, such as melting points, solubility, and crystallinity, can be influenced by their specific chemical structures. For instance, the crystal structure, spectroscopic characterization, and nonlinear optical properties of derivatives like (Z)-N'-(2,4-dinitrobenzylidene)-2-(quinolin-8-yloxy) acetohydrazide have been thoroughly investigated, demonstrating the compound's solid-state characteristics and potential applications in material science (Nourdine Boukabcha et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of quinoxaline derivatives, are closely related to their molecular structure. Studies on compounds like N′-(2-Hydroxy-3-methoxybenzylidene)-2-methoxybenzohydrazonatooxovanadium(V) have explored their coordination chemistry, showcasing the versatile nature of these molecules in forming complex structures with metal ions (Hui-min Liu et al., 2013).
特性
IUPAC Name |
2-(6,7-dimethyl-3-oxo-4H-quinoxalin-2-yl)-N-[(E)-(2-methoxy-3-nitrophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O5/c1-11-7-14-15(8-12(11)2)23-20(27)16(22-14)9-18(26)24-21-10-13-5-4-6-17(25(28)29)19(13)30-3/h4-8,10H,9H2,1-3H3,(H,23,27)(H,24,26)/b21-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDQWICGLOKVLK-UFFVCSGVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(C(=O)N2)CC(=O)NN=CC3=C(C(=CC=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N=C(C(=O)N2)CC(=O)N/N=C/C3=C(C(=CC=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6,7-dimethyl-3-oxo-3,4-dihydro-2-quinoxalinyl)-N'-(2-methoxy-3-nitrobenzylidene)acetohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4'-(9,10,11,11a-tetrahydrobenzo[a]oxanthrene-5,7a(8H)-diyl)dimorpholine](/img/structure/B5528797.png)
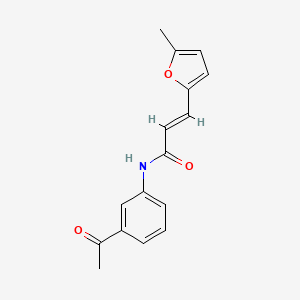
![N-{2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5528808.png)

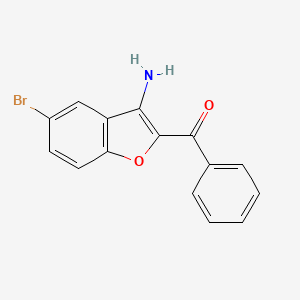
![{4-[3-(1,3-benzothiazol-2-yl)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5528819.png)
![1-cyclopentyl-N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5528824.png)


![4-(4-{[3-(2,6-dimethylphenoxy)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5528849.png)
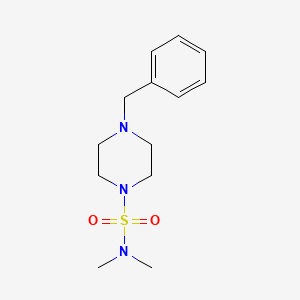
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-methoxybenzamide](/img/structure/B5528862.png)
